Physicochemical Differentiation: 3-Amino vs. 4-Amino Positional Isomer
The 3‑amino substitution of 1‑phenylpiperidin‑3‑amine results in a substantially lower computed lipophilicity (XLogP3‑AA = 1.7) compared to the 4‑amino positional isomer (1‑phenylpiperidin‑4‑amine; XLogP3 = 2.7) [1][2]. Topological polar surface area (TPSA) is identical at 29.3 Ų for both isomers [1][2], but the 3‑amino configuration positions the hydrogen‑bond donor within a more sterically constrained pocket, reducing effective basicity and altering logD at physiological pH .
| Evidence Dimension | Calculated octanol-water partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.7 |
| Comparator Or Baseline | 1‑Phenylpiperidin‑4‑amine: XLogP3 = 2.7 |
| Quantified Difference | ΔLogP = –1.0 (58% lower for 3‑amino isomer) |
| Conditions | Computational prediction via XLogP3 algorithm; identical molecular formula C11H16N2 and exact mass (176.131 Da) for both compounds |
Why This Matters
A LogP reduction of 1.0 log unit translates to a ~10‑fold decrease in membrane partitioning, which significantly impacts blood‑brain barrier penetration, microsomal stability, and oral bioavailability in drug discovery programs.
- [1] PubChem. 1-Phenylpiperidin-3-amine (CID 11159632) Computed Properties: XLogP3-AA = 1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11159632. View Source
- [2] PubChem. 1-Phenylpiperidin-4-amine (CID 21193347) Computed Properties: XLogP3 = 2.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/63921-23-3. View Source
